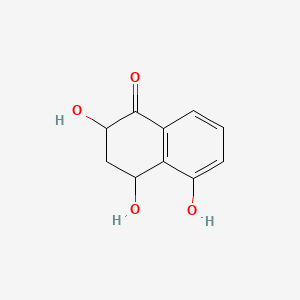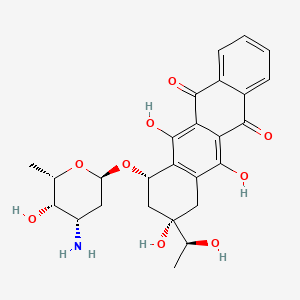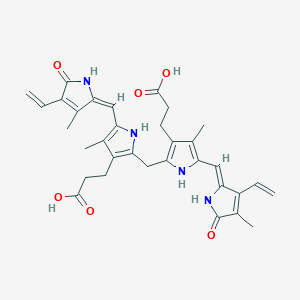
4E,15Z-Bilirubin IXa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4E,15Z-bilirubin IXa is a linear tetrapyrrole, product of heme degradation. An isomer of bilirubin. It has a role as a metabolite. It is a member of biladienes and a dicarboxylic acid.
4E, 15Z-Bilirubin ixa belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. 4E, 15Z-Bilirubin ixa is considered to be a practically insoluble (in water) and relatively neutral molecule. 4E, 15Z-Bilirubin ixa has been primarily detected in blood. Within the cell, 4E, 15Z-bilirubin ixa is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Understanding Bilirubin Binding and Transport
Bilirubin, a byproduct of heme catabolism, is transported in the bloodstream by binding to human serum albumin (HSA). Research has elucidated the molecular interactions between bilirubin isomers and HSA, revealing that 4Z,15E-bilirubin-IXα binds to a specific pocket in HSA. This insight challenges previous notions about HSA-bilirubin interactions and provides a structural basis for understanding bilirubin transport to the liver for excretion (Zunszain et al., 2008).
Impact on Clinical Measurements of Bilirubin
The presence of bilirubin photoisomers, such as 4Z,15E-bilirubin, can influence the accuracy of clinical measurements of bilirubin levels. Studies have shown that photoisomers produced during phototherapy for jaundice can affect peroxidase-based free bilirubin measurements, indicating the need for careful interpretation of bilirubin levels in clinical settings (McDonagh et al., 2009).
Bilirubin Photoisomers in Metabolism and Therapy
Bilirubin photoisomers, including the 4Z,15E form, have been studied for their metabolic pathways and therapeutic potentials. These isomers can undergo specific glucuronidation processes, which are essential for their elimination. Understanding these pathways provides insights into the treatment of jaundice and the therapeutic use of bilirubin isomers (McDonagh, 2014).
Investigations into Bilirubin's Phototherapy Mechanisms
Research has also delved into the wavelength-dependent photoisomerization of bilirubins, including the transition from 4Z,15Z to 4Z,15E configurations. This understanding is critical for optimizing phototherapy used in treating neonatal jaundice and for developing new therapeutic strategies based on bilirubin isomerization (Mazzoni et al., 2003).
Propriétés
Numéro CAS |
69853-43-6 |
|---|---|
Nom du produit |
4E,15Z-Bilirubin IXa |
Formule moléculaire |
C33H36N4O6 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14- |
Clé InChI |
BPYKTIZUTYGOLE-KDUUSRDASA-N |
SMILES isomérique |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)

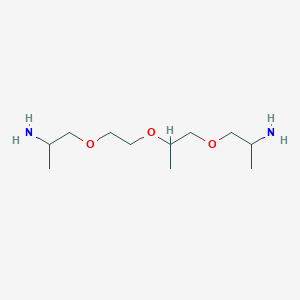
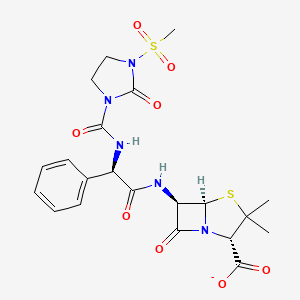

![2-[[2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[3-methyl-1-oxo-1-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1259264.png)
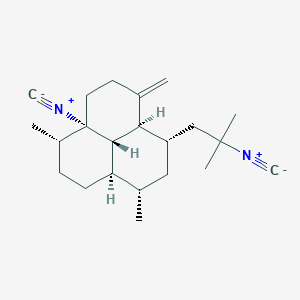
![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)

